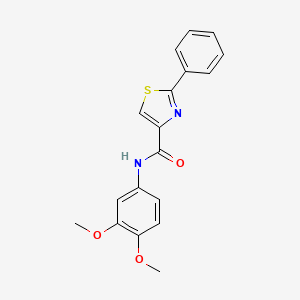
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, also known as DPTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. DPTC is a member of the thiazole family of compounds, which are known to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Studies have also shown that N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide can inhibit the growth of blood vessels, which is important for the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide in lab experiments is that it exhibits potent anticancer and antimicrobial activity, making it a potentially useful tool for studying these diseases. However, one limitation is that the mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide. One area of interest is the development of new synthetic analogs of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide with improved potency and selectivity against specific cancer cell types. Another area of interest is the elucidation of the mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, which may provide insight into new targets for cancer therapy. Additionally, further studies are needed to assess the safety and toxicity of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide in animal models and in humans, which is essential for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with thiourea to form the corresponding thiosemicarbazide. This intermediate is then reacted with ethyl acetoacetate to form the thiazole ring, which is subsequently coupled with 2-phenylacetyl chloride to form the final product, N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been studied for its potential use in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and an antifungal agent. Studies have shown that N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-8-13(10-16(15)23-2)19-17(21)14-11-24-18(20-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPJUZHXKUSSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
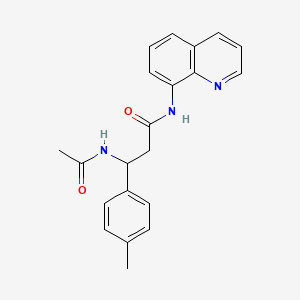
![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
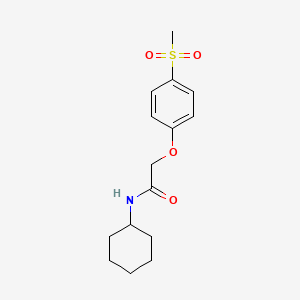
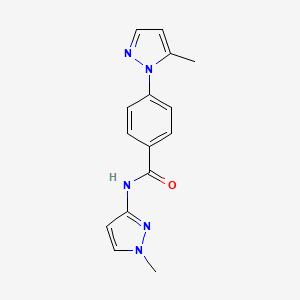
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
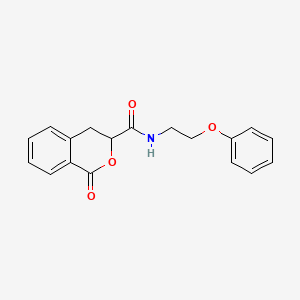
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)